

Technical Support Center: Propyl Anthranilate Purification

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Compound of Interest

Compound Name: Propyl anthranilate

CAS No.: 30954-98-4

Cat. No.: B1195654

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Ticket ID: PA-PUR-001

Subject: Purification Protocols for Crude Propyl Anthranilate (CAS 30954-98-4)

Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Propyl anthranilate (propyl 2-aminobenzoate) is an ester susceptible to two primary degradation pathways: hydrolysis (reverting to anthranilic acid) and oxidative discoloration (formation of azo/aniline oligomers).[1] Achieving

purity requires a biphasic purification strategy: chemical removal of the unreacted starting material followed by thermal isolation via reduced pressure.[1]

This guide prioritizes vacuum distillation and pH-controlled extraction as the primary vectors for purification.[1]

Module 1: Chemical De-acidification (The Extraction)

Objective: Remove unreacted anthranilic acid and mineral acid catalysts without hydrolyzing the ester product.

The Chemical Logic

Anthranilic acid is amphoteric.[1] However, the target molecule (**Propyl Anthranilate**) contains a free amine (

) but lacks the carboxylic acid group.

- If you wash with Acid: You protonate the product's amine (), forcing it into the aqueous layer (Yield Loss).
- If you wash with Base: You deprotonate the impurity's carboxylic acid (), forcing it into the aqueous layer (Purification).[1]

Protocol

- Dilution: Dissolve crude reaction mixture in a non-polar solvent (Ethyl Acetate or Toluene). Do not use chlorinated solvents if avoiding halogenated waste is a priority, though DCM works well.
- The Bicarbonate Wash: Wash the organic phase with (Sodium Bicarbonate).[1][2]
 - Observation:
evolution indicates neutralization of mineral acids.[1]
 - Target: Continue washing until the aqueous layer pH is .[1]
- The Brine Polish: Wash the organic layer once with saturated NaCl solution to break partial emulsions and remove trapped water.[1]
- Drying: Dry over anhydrous (Sodium Sulfate) for 20 minutes. Filter.

Self-Validating Step

Before proceeding to distillation, spot the organic layer on a TLC plate (Eluent: 4:1 Hexane:Ethyl Acetate).[1]

- Pass: Single spot for ester ().
- Fail: Presence of a lower spot () or streak at the baseline indicates remaining anthranilic acid. Repeat bicarbonate wash.[1]

Module 2: High-Vacuum Distillation (The Isolation)

Objective: Isolate the ester from high-boiling oligomers (color bodies) and trace solvents.

Warning: **Propyl anthranilate** has a high atmospheric boiling point (

).[1] Distilling at atmospheric pressure will cause extensive decomposition and "tarring" of the amine. Vacuum is mandatory.

Protocol

- Setup: Short-path distillation head with a Vigreux column (optional for purity, recommended for separation).
- Pressure: Establish a vacuum of (Torr).
- Temperature Ramp:
 - Strip solvent: Ambient to (condenser active).
 - Collect Forerun: (discard—usually unreacted propanol/impurities).[1]

- Collect Main Fraction: Expect boiling point

at

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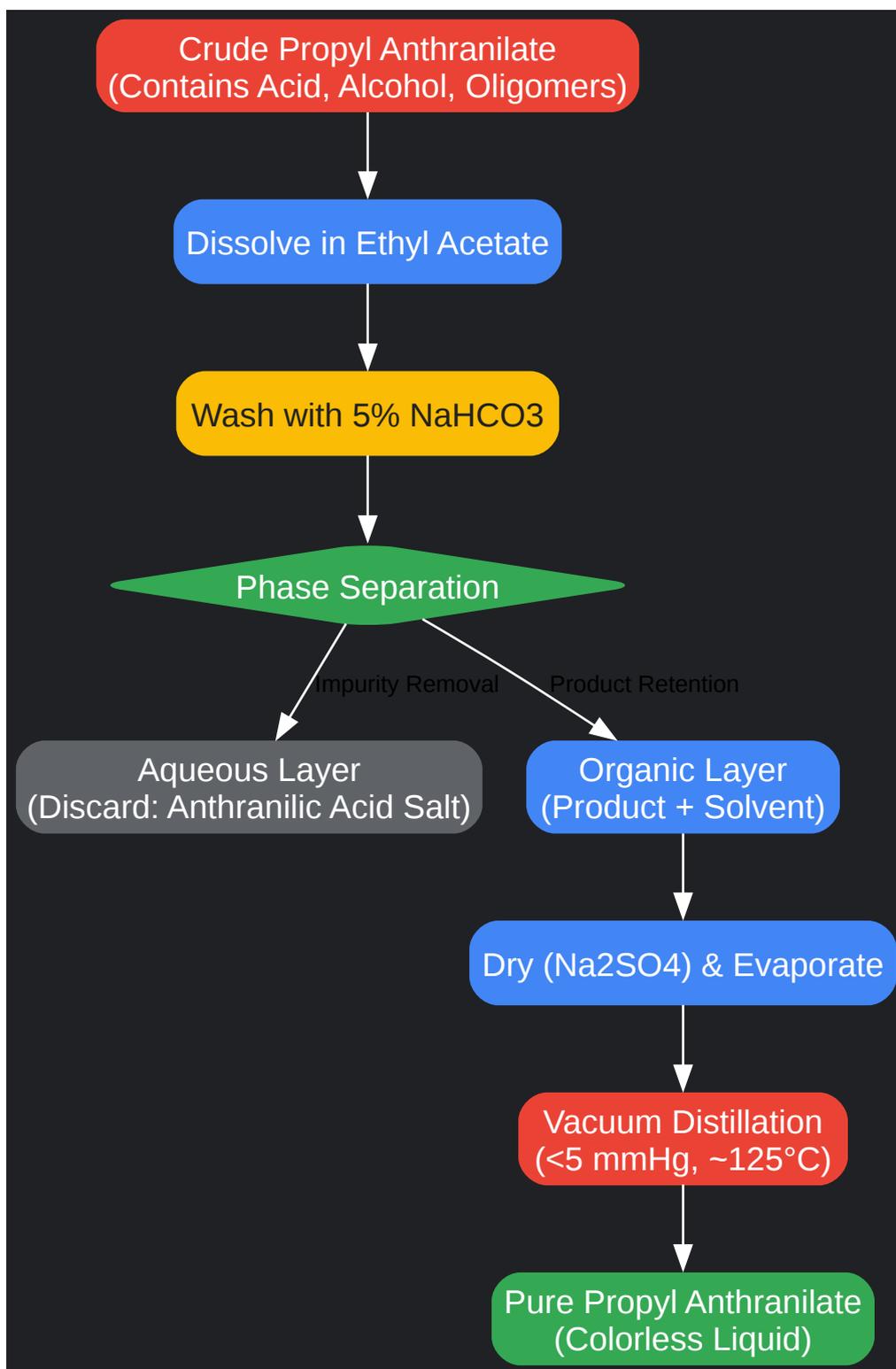
- Storage: Flush receiving flask with Nitrogen/Argon immediately after collection.

Self-Validating Step

- Visual Check: The distillate should be colorless to pale straw.^[1] A deep yellow/brown color indicates oxidation or too high mantle temperature.^[1]
- Refractive Index: Check against standard ().

Visualizing the Workflow

The following diagram illustrates the critical decision points in the purification logic.



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Figure 1: Purification logic flow separating acidic impurities from the amine-ester product.[1]

Troubleshooting & FAQs

Q1: My final product turned brown after 24 hours. Why?

Diagnosis: Amine Oxidation.[1] Mechanism: The free amine group (

) on the anthranilate ring is sensitive to air and light, forming azo-linkages (chromophores) over time.[1] Solution:

- Storage: Store under inert gas (Argon/Nitrogen) in amber glass.
- Stabilization: If acceptable for end-use, add trace BHT (butylated hydroxytoluene) as an antioxidant.[1]
- Remediation: If already brown, re-distill under vacuum.[1] Carbon filtration is rarely effective for soluble azo-dyes.[1]

Q2: I have a persistent emulsion during the bicarbonate wash.

Diagnosis: Density/Surfactant Effect. Mechanism: Anthranilic acid salts can act as weak surfactants.[1] Additionally, if the organic solvent density is close to water (e.g., some ether mixtures), separation is slow.[1] Solution:

- Salting Out: Add solid NaCl to the mixture to increase the density and ionic strength of the aqueous phase.
- Solvent Modification: Add a small amount of Toluene or DCM to increase the density difference between phases.[1]

Q3: The boiling point during distillation is fluctuating wildly.

Diagnosis: Pressure Instability or "Bumping." Mechanism: Viscous oligomers or lack of nucleation sites cause superheating.[1] Solution:

- Agitation: Use a vigorous magnetic stir bar inside the distillation flask.

- Insulation: Wrap the distillation head in aluminum foil. Fluctuations often occur when vapors condense prematurely in the column neck.[1]

Q4: Can I use acid washing (HCl) to remove impurities?

Answer:NO. Reasoning: **Propyl anthranilate** is a base (amine).[1] Adding HCl will form the hydrochloride salt of your product, making it water-soluble.[1] You will wash your product down the drain.[1] Always use Base (Bicarbonate/Carbonate) to wash this specific ester.[1]

Quantitative Data Summary

Parameter	Value / Condition	Note
CAS Number	30954-98-4	
Molecular Weight	179.22 g/mol	
Boiling Point (Atm)	~284°C (Est)	Do not distill at atm pressure.
Boiling Point (Vac)	115–135°C @ 2–5 mmHg	Dependent on vacuum depth. [1][2][3][4]
Refractive Index		Good purity indicator.[1]
Appearance	Colorless to Pale Yellow	Deep yellow indicates oxidation.[1]
Solubility	Ethanol, Ether, Oils	Insoluble in water.[1][3][4]

References

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